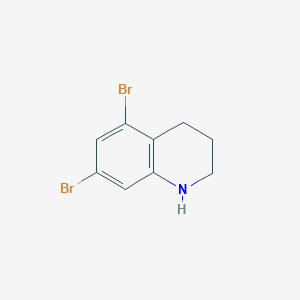
5,7-Dibromo-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dibromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a heterocyclic compound. It is characterized by the presence of two bromine atoms at the 5th and 7th positions of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity on an industrial scale .
化学反应分析
Types of Reactions
5,7-Dibromo-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like phenylboronic acids in Suzuki-Miyaura coupling reactions.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydroquinoline derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and phenylboronic acids to substitute bromine atoms with aryl groups.
Reduction: Typically involves hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Aryl-Substituted Tetrahydroquinolines: Formed through Suzuki-Miyaura coupling.
Reduced Tetrahydroquinoline Derivatives: Formed through reduction reactions.
科学研究应用
5,7-Dibromo-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds with potential anticancer, antibacterial, and antifungal properties.
Material Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
作用机制
The mechanism of action of 5,7-dibromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antiproliferative activity against certain cancer cell lines by inducing apoptosis and inhibiting topoisomerase I enzyme . The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without bromine substitutions.
6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Another brominated derivative with bromine atoms at different positions.
8-Methoxy-5,7-dibromoquinoline: A methoxy-substituted derivative with similar bromine substitutions.
Uniqueness
5,7-Dibromo-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
生物活性
5,7-Dibromo-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features two bromine substituents at the 5 and 7 positions of the tetrahydroquinoline structure. This unique arrangement contributes to its reactivity and biological efficacy.
Anticancer Activity
Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), HT29 (colorectal cancer), and C6 (glioblastoma).
- Mechanism of Action : The compound induces apoptosis and inhibits topoisomerase I activity, a critical enzyme involved in DNA replication and repair.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of various tetrahydroquinoline derivatives on HeLa cells, this compound showed significant inhibition at concentrations as low as 10 µg/mL. The results were statistically significant (P ≤ 0.05) compared to controls .
| Compound | Cell Line | Concentration (µg/mL) | % Inhibition |
|---|---|---|---|
| This compound | HeLa | 10 | 60% |
| HT29 | 30 | 55% | |
| C6 | 30 | 70% |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Topoisomerase I : By inhibiting this enzyme, the compound prevents DNA unwinding necessary for replication .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
- Neuropharmacological Effects : Similar compounds have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Comparative Studies
Comparative studies have highlighted the potency of this compound relative to other quinoline derivatives:
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| 5-Fluorouracil | 20 | HeLa |
| This compound | 10 | HeLa |
| Other Quinoline Derivatives | Varies | Varies |
属性
IUPAC Name |
5,7-dibromo-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOBWAQCGGQUAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Br)Br)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













